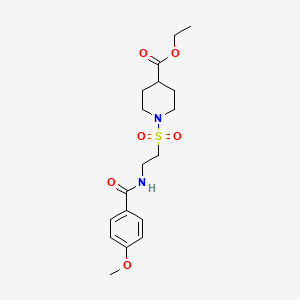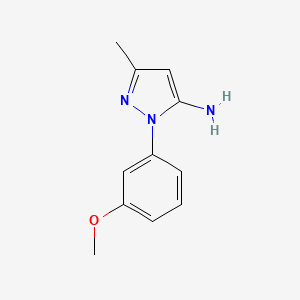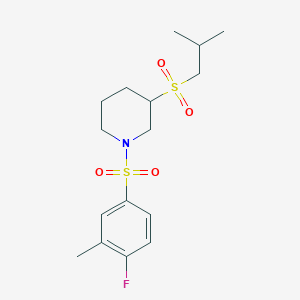
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The presence of sulfonyl groups and a fluoromethylphenyl group suggests that this compound could have unique properties that make it useful in certain chemical reactions or as a potential pharmaceutical agent .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), sulfonyl groups (S=O), and a fluoromethylphenyl group (a benzene ring with a fluorine atom and a methyl group). The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl and fluoromethylphenyl groups. These groups could potentially make the compound more reactive towards nucleophiles. Additionally, the piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the aromatic fluoromethylphenyl group could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Piperidine derivatives have been synthesized and evaluated for their biological activities. For instance, biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were developed, showcasing activity against enzymes like lipoxygenase and cholinesterase (Khalid et al., 2013). Additionally, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and identified as promising anticancer agents (Rehman et al., 2018).
Antimicrobial and Anti-inflammatory Applications
Research on piperidine derivatives also extends to their antimicrobial and anti-inflammatory properties. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives , demonstrating significant potency against bacterial and fungal pathogens affecting tomato plants, indicating their potential use in agricultural applications (Vinaya et al., 2009).
Anti-Cancer Research
Several compounds featuring piperidine and sulfone moieties have been evaluated for their anticancer activities . For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives carrying biologically active sulfone moieties were synthesized and showed promising activity against human breast cancer cell lines (Al-Said et al., 2011).
Corrosion Inhibition
Piperidine derivatives have also been explored for their corrosion inhibition properties . Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, highlighting their potential application in material science and engineering (Kaya et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOELGTHLANGJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)
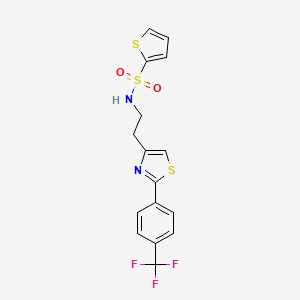
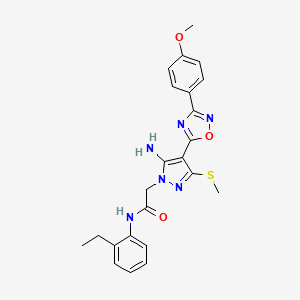
![3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2718907.png)
![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)
![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)
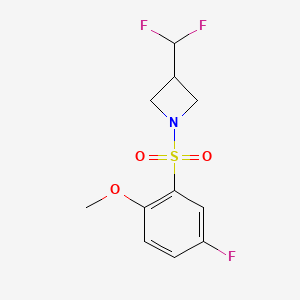
![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)
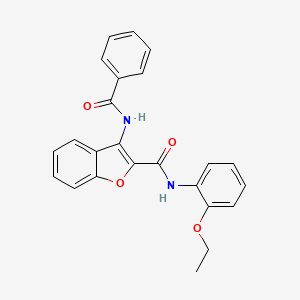
![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)
